3-(2-Furoyl)-2-methoxypyridine
Description
3-(2-Furoyl)-2-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at position 2 and a 2-furoyl group at position 2. Its molecular formula is C₁₁H₉NO₃ (molecular weight: 203.20 g/mol), and it is structurally characterized by the fusion of aromatic pyridine and furan moieties .
Properties
IUPAC Name |
furan-2-yl-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11-8(4-2-6-12-11)10(13)9-5-3-7-15-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLJIMBHUNLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642174 | |
| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-29-3 | |
| Record name | 2-Furanyl(2-methoxy-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Methoxypyridine+2-Furoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furoyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The furoyl group can be reduced to form 2-methoxypyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Methoxypyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Furoyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Furoyl)-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The furoyl group can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Positional Isomers: 5-(2-Furoyl)-2-methoxypyridine
Key Differences :
Piperazine-Linked Analogs: 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides
Structural Contrast :
- The furoyl group is attached to a piperazine ring, which is further connected to a propanamide chain.
- Bioactivity: These derivatives exhibit antibacterial activity against S. aureus, E.
- Synthetic Route : Electrophilic intermediates are generated using 3-bromopropionyl chloride, followed by coupling with 2-furoyl-piperazine .
Fluorogenic Reagent: 3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA)
Functional Comparison :
- Core Structure: Combines a quinoline scaffold with a 2-furoyl group.
- Application : Used in laser-induced fluorescence detection for primary amines, forming highly fluorescent isoindoles .
- Reactivity : The furoyl group enhances fluorescence quantum yield, enabling sensitive chromatographic analysis .
Pharmacologically Active Derivatives: 3-(tert-Butoxycarbonylamino)-2-methoxypyridine
Bipyridine Derivatives: 5-(2-Methoxypyridin-3-yl)pyridin-2-amine
Coordination Chemistry :
- Contains two pyridine rings linked at positions 3 and 2', with methoxy and amine substituents.
- Potential Use: Likely serves as a ligand in metal-organic frameworks (MOFs) or catalysts due to its chelating bipyridine core .
Comparative Data Table
Key Research Findings and Insights
- Positional Isomerism: Substitution patterns (e.g., 3- vs. 5-furoyl) significantly alter physicochemical properties and bioactivity. For instance, piperazine-linked analogs with 2-furoyl groups show antibacterial efficacy, whereas quinoline-based derivatives excel in fluorescence applications .
- Synthetic Flexibility : Palladium-catalyzed coupling and acyl chloride reactions are common strategies for introducing furoyl or methoxy groups onto pyridine rings .
- Pharmacological Relevance : Methoxypyridine derivatives are prevalent in drug synthesis, exemplified by their roles in HIV and cancer therapies .
Biological Activity
3-(2-Furoyl)-2-methoxypyridine is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 898786-29-3
- Molecular Formula : C₁₁H₉NO₃
- Molecular Weight : 203.19 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The furoyl and methoxy groups contribute to its reactivity and binding affinity.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Mechanisms of Action : It induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity:
- Cytokine Modulation : It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
- NF-κB Pathway Inhibition : By inhibiting the NF-κB signaling pathway, it prevents the transcription of genes involved in inflammation .
Case Studies
Several studies have documented the biological effects of this compound:
- In Vitro Studies :
- A study conducted on human breast cancer cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency .
- In Vivo Studies :
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
